![molecular formula C7H10O3 B1640555 (1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate CAS No. 86885-57-6](/img/structure/B1640555.png)
(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate
Overview
Description
“(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate” is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of “(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate” is C7H10O3 . Its molecular weight is 142.1525 . The structure of the molecule can be represented by the SMILES string: COC(=O)[C@@H]1C[C@@H]2C@HO2 .Scientific Research Applications
Synthesis and Chemical Properties
- The derivatives of similar compounds have been synthesized for evaluation against various biological targets. For example, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared and evaluated for their in vitro activity against P. falciparum, antimycobacterium, and cytotoxic activity, highlighting the compound's relevance in antimalarial and antimicrobial research (Nongpanga Ningsanont et al., 2003).
- A study on the conformation of GABA (gamma-aminobutyric acid) locked by embedding in the bicyclo[3.1.0]hexane core structure indicates the significance of these compounds in designing neurotransmitter analogs (C. Jimeno et al., 2011).
Potential Therapeutic Applications
- An efficient synthesis of a key chiral bicyclic proline fragment employed in the construction of the potent anti-HCV drug boceprevir showcases the importance of such compounds in developing antiviral medications (Srinivasa Reddy Kallam et al., 2017).
- The bioanalysis of similar compounds, such as (1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid (LY379268), in rat plasma using derivatization liquid chromatography/mass spectrometry, underlines their use in neuroscience, particularly in studies evaluating antipsychotic drugs for the treatment of schizophrenia (Yulia Benitex et al., 2014).
Radiolabeling and Biodistribution Studies
- Radiolabeling and biodistribution studies of methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, developed as a potential neuroprotective drug, indicate the compound's ability to cross the brain-blood barrier and accumulate in various brain regions (Meixiang Yu et al., 2003).
Future Directions
properties
IUPAC Name |
methyl (1R,5S)-6-oxabicyclo[3.1.0]hexane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-2-5-6(3-4)10-5/h4-6H,2-3H2,1H3/t4?,5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWDWFRQNVCVBK-GOHHTPAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C[C@@H]2[C@H](C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3s,5S)-methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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